molecular formula C8H12N2O B560883 1,5-dimethyl-4H-pyridine-3-carboxamide CAS No. 108964-22-3

1,5-dimethyl-4H-pyridine-3-carboxamide

Cat. No.: B560883
CAS No.: 108964-22-3
M. Wt: 152.197
InChI Key: KYXXJSZLHFDUMW-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4H-pyridine-3-carboxamide is a synthetic pyridine carboxamide derivative of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is subject to ongoing research, pyridine carboxamides as a class are recognized as privileged scaffolds in drug design . These structures are frequently investigated for their potential to interact with various enzymatic targets. Related compounds in this family have demonstrated significant research value as inhibitors for enzymes like urease and succinate dehydrogenase (SDH). For instance, pyridine carboxamide derivatives have shown potent in vitro inhibitory activity against the urease enzyme, which is a key target in combating infections caused by ureolytic bacteria . Other research on similar molecular scaffolds highlights their application in developing antifungal agents that function by inhibiting fungal mitochondrial succinate dehydrogenase . The core pyridine structure is a common feature in many approved pharmaceuticals and bioactive molecules, influencing key properties such as metabolic stability and cellular permeability . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore its specific mechanism of action and potential applications in their proprietary or basic research programs.

Properties

CAS No.

108964-22-3

Molecular Formula

C8H12N2O

Molecular Weight

152.197

IUPAC Name

1,5-dimethyl-4H-pyridine-3-carboxamide

InChI

InChI=1S/C8H12N2O/c1-6-3-7(8(9)11)5-10(2)4-6/h4-5H,3H2,1-2H3,(H2,9,11)

InChI Key

KYXXJSZLHFDUMW-UHFFFAOYSA-N

SMILES

CC1=CN(C=C(C1)C(=O)N)C

Synonyms

3-Pyridinecarboxamide,1,4-dihydro-1,5-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Pyridine and Pyrazole Derivatives

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Similarity Score Molecular Weight (g/mol) Reference
1,5-Dimethyl-4H-pyridine-3-carboxamide Pyridine 1,5-dimethyl; 3-carboxamide N/A 150.18 -
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid Pyrazole 1,5-dimethyl; 4-carboxylic acid 0.85 154.13
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide Pyridine 3-carboxamide; 2-diazepane N/A 256.73
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid Pyrazolo-pyridine 7-methyl; 3-carboxylic acid 0.80 192.17
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-... Pyrazolo-pyrimidine Difluoromethyl; methoxyphenyl; benzyl N/A 502.51

Key Observations:

  • Ring Systems : Pyridine derivatives (e.g., the target compound and 2-(1,4-diazepan-1-yl)pyridine-3-carboxamide ) exhibit planar aromaticity, whereas pyrazole-based analogs (e.g., 1,5-dimethyl-1H-pyrazole-4-carboxylic acid ) feature a five-membered ring with two adjacent nitrogen atoms. These differences influence electronic properties and binding affinities.
  • Carboxamide groups (as in the target compound) introduce hydrogen-bonding capability, unlike carboxylic acids (e.g., 1,5-dimethyl-1H-pyrazole-4-carboxylic acid ), which are more acidic.
  • Molecular Weight : Bulky substituents, such as the benzyl and difluoromethyl groups in the pyrazolo-pyrimidine derivative , significantly increase molecular weight, likely affecting pharmacokinetic properties like membrane permeability.

Functional Group Variations

  • Carboxamide vs. Carboximidamide: While the target compound has a carboxamide (-CONH₂) group, lists pyrazole-1-carboximidamides (-C(=NH)NH₂) .
  • Halogen and Methoxy Substituents : Compounds like 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide incorporate halogen atoms, which improve lipophilicity and metabolic stability compared to methyl or methoxy groups.

Critical Analysis of Structural Similarity Metrics

assigns similarity scores (0.80–0.85) to pyrazole-carboxylic acids relative to the target compound . However, these scores primarily reflect topological overlap rather than functional equivalence. For example:

  • 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (similarity 0.85) shares methyl positions but replaces pyridine with pyrazole and carboxamide with carboxylic acid, drastically altering acidity (pKa ~5 vs. ~10 for carboxamides).
  • 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (similarity 0.84) fuses pyridine and pyrazole rings, creating a larger π-system that may enhance stacking interactions in biological targets.

Q & A

Q. What are the optimal synthetic routes for 1,5-dimethyl-4H-pyridine-3-carboxamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting with pyridine or pyrazole precursors. For example:

  • Step 1 : React 1,5-dimethylpyridine derivatives with carboxamide-forming agents (e.g., isocyanates or acyl chlorides) under controlled conditions.
  • Step 2 : Optimize reaction parameters:
    • Catalysts : Use Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance regioselectivity .
    • Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates.
    • Temperature : Maintain 80–120°C to balance yield and byproduct formation .
  • Validation : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–85% depending on substituent steric effects .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify methyl groups (δ 2.1–2.5 ppm) and carboxamide NH (δ 8.5–9.0 ppm) .
    • IR : Detect C=O stretching (1650–1700 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .
  • Purity Assessment :
    • HPLC : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 193.2) .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

  • Protocol :
    • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.
    • Analysis : Compare pre- and post-storage HPLC profiles. Pyridine derivatives often degrade via hydrolysis (amide bond cleavage) or oxidation (methyl group) .
  • Recommendations : Store at –20°C in inert atmospheres (argon) to minimize decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced bioactivity?

  • Methodology :
    • Substituent Variation : Modify methyl groups (1,5-positions) with electron-withdrawing (e.g., Cl, Br) or donating (e.g., OCH₃) groups to alter electronic properties .
    • Core Scaffold Replacement : Test pyridine-to-pyrazole or thiophene hybrids to improve binding affinity .
    • Biological Assays : Screen analogues against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Data Interpretation : Correlate IC₅₀ values with substituent Hammett constants (σ) or steric parameters (Taft) .

Q. What computational strategies are effective for predicting binding modes and metabolic pathways?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonds between the carboxamide group and active-site residues .
  • Quantum Chemical Calculations :
    • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic sites (e.g., methyl group oxidation) .
    • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Case Example : If in vitro cytotoxicity (IC₅₀ = 10 µM) conflicts with in vivo inefficacy:
    • Variables to Check :
  • Assay Conditions : pH, serum proteins, or reducing agents may alter compound stability .
  • Metabolic Profiling : Use LC-MS to identify metabolites (e.g., hydroxylation or glucuronidation) .
    • Solution : Optimize prodrug derivatives (e.g., ester-protected carboxamide) to enhance bioavailability .

Q. What strategies mitigate challenges in purification due to structural isomerism?

  • Chromatography :
    • HPLC : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .
    • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the desired isomer .
  • Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry .

Q. How can in vitro and in vivo data discrepancies inform translational research?

  • Approach :
    • Pharmacokinetic Studies : Measure plasma half-life, Cmax, and tissue distribution in rodent models .
    • Toxicology : Assess hepatic/renal toxicity via ALT/AST and creatinine levels .
  • Adjustments : Modify logP (via methyl group substitution) to balance permeability and solubility .

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